molecular formula C24H28N4O4 B14940433 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B14940433
M. Wt: 436.5 g/mol
InChI Key: BTBDCYNAJBUTBR-UHFFFAOYSA-N
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Description

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture that combines an indole-2-carboxamide core, substituted with dimethoxy groups, linked to a benzylpiperazine moiety. This structure is characteristic of molecules designed to interact with central nervous system (CNS) targets . Piperazine-derived compounds are known for their diverse pharmacological actions and are frequently investigated as modulators of various neurological targets . Similarly, indole-carboxamide derivatives represent an important class of bioactive scaffolds in drug discovery. The presence of these functional groups suggests potential research applications in studying neurodegenerative pathways, such as those relevant to Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic strategy , or in exploring GPCR interactions, particularly with adrenoceptors . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-31-21-9-8-19-18(23(21)32-2)14-20(26-19)24(30)25-15-22(29)28-12-10-27(11-13-28)16-17-6-4-3-5-7-17/h3-9,14,26H,10-13,15-16H2,1-2H3,(H,25,30)

InChI Key

BTBDCYNAJBUTBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Indole Core Construction via Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone for constructing the indole scaffold. Starting with 4,5-dimethoxyphenylhydrazine and ethyl pyruvate , cyclization under acidic conditions (e.g., HCl/EtOH) yields 4,5-dimethoxyindole-2-carboxylate . Hydrolysis of the ester using aqueous NaOH produces the carboxylic acid (yield: 75–85%).

Reaction Conditions :

  • Hydrazine : 4,5-Dimethoxyphenylhydrazine (1.2 equiv).
  • Ketone : Ethyl pyruvate (1.0 equiv).
  • Acid Catalyst : Concentrated HCl (10% v/v).
  • Temperature : Reflux at 80°C for 8–12 hours.

Alternative Route: Electrophilic Substitution

For substrates resistant to Fischer cyclization, 4,5-dimethoxyindole undergoes Friedel-Crafts acylation with oxalyl chloride to introduce the carboxylic acid group at position 2. This method requires rigorous temperature control (0–5°C) to minimize side reactions.

Synthesis of 2-(4-Benzylpiperazin-1-yl)acetamide

Piperazine Alkylation

4-Benzylpiperazine is synthesized via nucleophilic substitution between piperazine and benzyl chloride in dimethylformamide (DMF) at 60°C (yield: 90%). The product is isolated by filtration after neutralizing excess HCl.

Side Chain Functionalization

The benzylpiperazine derivative reacts with chloroacetyl chloride in dichloromethane (DCM) under inert conditions to form 2-chloro-N-(4-benzylpiperazin-1-yl)acetamide . Substituting the chloride with an amine group is achieved via ammonolysis using aqueous NH₃ (25% w/w) at 50°C.

Reaction Scheme :
$$
\text{4-Benzylpiperazine} + \text{ClCH}2\text{C(O)Cl} \xrightarrow{\text{DCM, Et}3\text{N}} \text{ClCH}2\text{C(O)-N-Piperazine} \xrightarrow{\text{NH}3} \text{H}2\text{NCH}2\text{C(O)-N-Piperazine}
$$

Key Parameters :

  • Solvent : DCM for alkylation; ethanol for ammonolysis.
  • Base : Triethylamine (2.0 equiv) to scavenge HCl.
  • Yield : 65–70% after recrystallization (ethanol).

Amide Bond Formation: Coupling Indole and Side Chain

Carboxylic Acid Activation

The indole-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the side chain amine.

Reaction Conditions :

  • Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv).
  • Temperature : 0°C to room temperature, 12–24 hours.
  • Workup : Aqueous NaHCO₃ extraction and column chromatography (silica gel, ethyl acetate/hexane).

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (100°C, 300 W, 20 minutes) reduces reaction time while maintaining yields (~80%). This method minimizes decomposition of heat-sensitive intermediates.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials and coupling byproducts.

Spectroscopic Validation

  • IR Spectroscopy : Confirms amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆):
    • Indole protons: δ 7.25 (s, 1H, H-3), 6.90 (s, 1H, H-6).
    • Dimethoxy groups: δ 3.85 (s, 6H).
    • Benzylpiperazine: δ 7.35–7.25 (m, 5H), 3.55 (s, 2H, CH₂Ph), 2.50–2.30 (m, 8H, piperazine).
  • Mass Spectrometry : [M+H]⁺ at m/z 507.2 (calculated: 507.24).

Alternative Synthetic Pathways

Ugi Four-Component Reaction

A one-pot Ugi reaction combines 4,5-dimethoxyindole-2-carbaldehyde , 4-benzylpiperazine , tert-butyl isocyanide , and acetic acid to form the target compound via a Passerini-type mechanism. This route offers atom economy but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the indole core on Wang resin enables iterative coupling with Fmoc-protected benzylpiperazine derivatives. Cleavage with trifluoroacetic acid (TFA) yields the final product (purity >95% by HPLC).

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring methoxy groups occupy positions 4 and 5 demands directed ortho-metalation or protecting group strategies.
  • Amide Bond Stability : Avoiding racemization during coupling requires low temperatures and excess HOBt.
  • Piperazine Solubility : Using polar aprotic solvents (DMF, DMSO) enhances reagent miscibility.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for piperazine alkylation and coupling steps, reducing reaction times by 70%. Environmental impact is mitigated via solvent recycling (≥90% DCM recovery).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinyl Quinolones (Antibacterial Analogs)

Foroumadi et al. (2005, 2006) synthesized N-substituted piperazinyl quinolones, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones, which share the 2-oxoethyl-piperazine motif but differ in their core structure (quinolone vs. indole) and substituents (e.g., bromothiophene vs. dimethoxyindole) .

Property Target Compound Piperazinyl Quinolones
Core Structure 4,5-Dimethoxyindole Quinolone
Substituents Benzylpiperazine, carboxamide Bromothiophene/methylthio groups
Molecular Weight ~495.57 g/mol 450–500 g/mol (varies by substituent)
Reported Activity Not explicitly studied Antibacterial (vs. S. aureus, E. coli)

The quinolone derivatives exhibit antibacterial activity due to DNA gyrase inhibition, a mechanism unlikely in the indole-based target compound. The dimethoxyindole core may instead favor interactions with serotonin receptors or kinases .

Antiviral Piperazine Derivatives

Docking studies on antiviral candidates identified compounds like N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide , which share the 2-oxoethyl-piperazine linker but incorporate sulfonyl or furan groups . These analogs showed high docking scores against viral targets (e.g., monkeypox DNA polymerase), suggesting that the benzylpiperazine group in the target compound could similarly engage in hydrophobic or π-π interactions with viral proteins .

Feature Target Compound Antiviral Piperazine Analogs
Linker 2-Oxoethyl 2-Oxoethyl
Aromatic Groups Benzyl, dimethoxyindole Sulfonylphenyl, furan
Potential Targets Hypothesized: CNS receptors Viral polymerases, proteases

Non-Dimethoxy Indole Analogs

The structurally closest analog is N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide (CAS 1081148-99-3), which lacks the 4,5-dimethoxy groups . The absence of methoxy substituents reduces its molecular weight (433.5 g/mol) and likely alters solubility and target affinity. For example, methoxy groups could enhance binding to enzymes requiring hydrophobic pockets (e.g., cytochrome P450 isoforms) .

Key Research Findings and Hypotheses

Structural Determinants of Activity: The 4,5-dimethoxyindole moiety may confer selectivity toward CNS targets (e.g., 5-HT receptors) compared to quinolones (antibacterial) or sulfonylpiperazines (antiviral) .

Synthetic Feasibility: The compound’s synthesis likely follows routes similar to those for piperazinyl quinolones, involving carboxamide coupling and piperazine alkylation .

Biological Activity

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other piperazine derivatives, which are known for their diverse biological effects, including neuropharmacological and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O4C_{17}H_{22}N_{4}O_{4}, with a molecular weight of 342.38 g/mol. The structure includes a piperazine ring, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. Similar compounds have been shown to act on the serotonin reuptake transporter , leading to increased serotonin levels in the synaptic cleft. This action suggests potential applications in treating mood disorders and anxiety-related conditions.

Pharmacokinetics : The compound is likely metabolized in the liver and excreted via the kidneys, similar to other piperazine derivatives. Understanding its pharmacokinetic profile is crucial for determining dosing regimens in clinical settings.

Neuropharmacological Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic properties through modulation of serotonin receptors. For instance, compounds structurally related to this compound have demonstrated efficacy in preclinical models of depression .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have indicated that it can inhibit the growth of various bacterial strains, although further investigation is required to elucidate its mechanism of action against microbial targets .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antidepressant Effects : A study evaluated the antidepressant-like activity of a series of piperazine derivatives in murine models. The results indicated that certain derivatives significantly reduced immobility time in forced swim tests, suggesting potential antidepressant effects .
  • Antimicrobial Activity Assessment : In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, with some compounds exhibiting MIC values lower than standard antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other piperazine derivatives:

Compound NameBiological ActivityMechanism
4-BenzylpiperazineStimulant propertiesSerotonin reuptake inhibition
N-ArylpiperazinesAntimicrobial and antipsychoticReceptor modulation
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxyindolePotential antidepressant and antimicrobialSerotonin modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

  • Methodology : Synthesis typically involves coupling a benzylpiperazine derivative with a dimethoxyindole carboxamide via an oxoethyl linker. For example, similar compounds (e.g., indole-piperazine hybrids) are synthesized using carbodiimide-mediated amide bond formation under nitrogen atmosphere .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) confirms structural integrity, with characteristic peaks for the benzylpiperazine (δ ~2.5–3.5 ppm for piperazine protons) and dimethoxyindole (δ ~3.8–4.0 ppm for methoxy groups) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression. Antiviral activity is tested against HIV-1/2 using reverse transcriptase inhibition assays, with EC50_{50} values benchmarked against zidovudine .

Advanced Research Questions

Q. How does structural modification of the benzylpiperazine moiety influence receptor binding affinity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like dopamine D3 receptors. For example, replacing the benzyl group with a 2,3-dichlorophenyl substituent enhances binding affinity (ΔG = −9.2 kcal/mol) due to halogen bonding with residues in the orthosteric pocket .
  • Data Analysis : Compare docking scores and binding poses of analogs (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl) derivatives) to establish structure-activity relationships (SAR) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodology : For CNS targets, use rodent models (e.g., Sprague-Dawley rats) to assess blood-brain barrier penetration via LC-MS/MS quantification of brain-to-plasma ratios. For antiplatelet activity (e.g., P2Y12 antagonism), measure ex vivo ADP-induced platelet aggregation in rabbits .
  • Contradictions : Note discrepancies between in vitro potency (e.g., IC50_{50} = 10 nM) and in vivo efficacy (e.g., ED50_{50} = 1 mg/kg) due to metabolic instability or protein binding .

Q. How can conflicting data on metabolic stability be resolved?

  • Methodology : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS analysis. If instability is observed (e.g., t1/2_{1/2} < 30 min), introduce metabolic blockers like methyl groups on the indole ring or replace labile ethers with carbamates .

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